molecular formula C20H22N2O4S2 B2669086 2,6-Dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine CAS No. 627833-57-2

2,6-Dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine

Cat. No. B2669086
CAS RN: 627833-57-2
M. Wt: 418.53
InChI Key: GVKRIYNKZSXVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine is a useful research compound. Its molecular formula is C20H22N2O4S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry Innovations

Research by Nishide et al. (2004) introduced odorless substitutes for dimethyl sulfide (DMS) and dimethyl sulfoxide (DMSO) in Corey–Kim and Swern oxidations, highlighting the utility of morpholinohexyl sulfide derivatives in organic synthesis processes. These innovations offer practical improvements for odorless oxidation reactions, demonstrating the compound's potential in enhancing green chemistry practices (Nishide, Patra, Matoba, Shanmugasundaram, & Node, 2004).

Advancements in Organic Synthesis

Matlock et al. (2015) reported on the synthesis of N-heterocycles using α-phenylvinylsulfonium salts, including the generation of morpholines and other related compounds. This work presents a method for creating stereodefined C-substituted morpholines, showcasing the compound's role in the versatile and efficient synthesis of complex organic molecules (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).

Biocompatible Polymer Design

Hayashi and Takasu (2015) explored the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s, initiated by perfluoroalkanesulfoneimides, for applications in bioactive glass coating. Their work underlines the potential of using modified morpholine-based compounds in developing new materials with specific biomedical applications (Hayashi & Takasu, 2015).

Antimicrobial Agent Development

Sahin et al. (2012) designed and synthesized 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents. Their research demonstrates the compound's relevance in creating new antimicrobial agents capable of combating various microorganisms, highlighting its significance in pharmaceutical research and development (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Modulation of Antibiotic Activity

Oliveira et al. (2015) investigated the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine. Their findings contribute to understanding how morpholine derivatives can enhance the efficacy of existing antibiotics against resistant bacteria strains, offering insights into combating antimicrobial resistance (Oliveira, Teixeira, de Matos Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).

properties

IUPAC Name

2,6-dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-13-6-8-16(9-7-13)28(23,24)19-20(22-11-14(2)25-15(3)12-22)26-18(21-19)17-5-4-10-27-17/h4-10,14-15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKRIYNKZSXVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine

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